![molecular formula C20H19BrN2O4 B301678 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301678.png)
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. This compound is a member of the chromene family and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of certain enzymes involved in cancer cell growth. Another proposed mechanism is that it may induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research on 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer potential and explore its use in combination with other anti-cancer drugs. Another potential direction is to study its anti-inflammatory properties in more detail and investigate its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new antibiotics based on the anti-microbial properties of this compound.
Métodos De Síntesis
The synthesis of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base to produce 4-(allyloxy)-3-bromo-5-methoxyphenyl)-2H-chromen-2-one. This intermediate is then reacted with malononitrile in the presence of a base to form 4-(allyloxy)-3-bromo-5-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The final step involves the reaction of this intermediate with ammonia to produce the desired compound.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is diverse and has been studied in various fields. One of the primary areas of interest is its anti-cancer potential. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its anti-microbial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Propiedades
Nombre del producto |
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C20H19BrN2O4 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h3,8-9,17H,1,4-7,23H2,2H3 |
Clave InChI |
JYEORTUPOMISHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



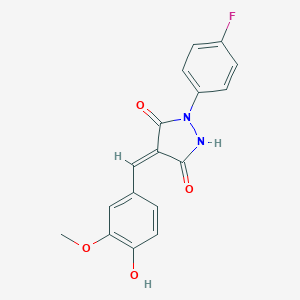

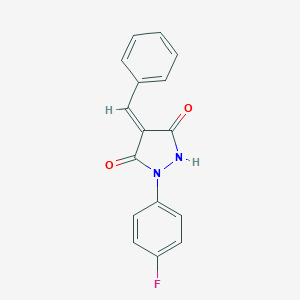

![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
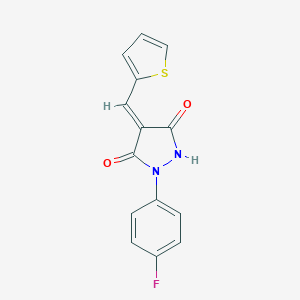
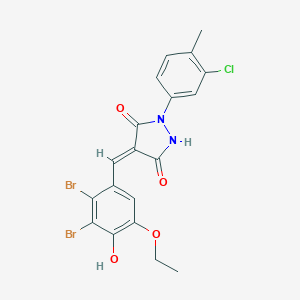

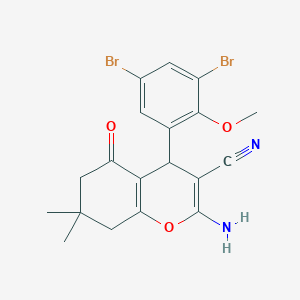
![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)